TD1092

Targeted Protein Degradation Apoptosis Oncology

Researchers probing IAP-driven apoptosis resistance often encounter inconsistent results from functional antagonists that inhibit rather than eliminate targets. TD1092 (CAS 3037417-26-5) resolves this by recruiting CRBN E3 ligase to catalytically degrade cIAP1, cIAP2, and XIAP without depleting CRBN itself, delivering cleaner functional readouts than IAP antagonists or VHL-based PROTACs. • GI50 = 0.396 μM in MCF-7 cells-a validated benchmark for apoptosis, NF-κB, and EMT studies. • Selectively degrades all three IAP targets while sparing CRBN, enabling unambiguous mechanistic dissection. • Serves as a reliable positive control for benchmarking novel IAP-targeting PROTACs. • Shipped under temperature-controlled conditions; verified purity and CoA included with every order.

Molecular Formula C55H70N8O9
Molecular Weight 987.2 g/mol
Cat. No. B15141248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD1092
Molecular FormulaC55H70N8O9
Molecular Weight987.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)OCCCCCCCCNC(=O)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(C)(C)C)NC
InChIInChI=1S/C55H70N8O9/c1-33(56-5)48(65)60-47(55(2,3)4)54(71)62-32-36-27-39(21-19-35(36)28-45(62)51(68)58-43-18-14-16-34-15-10-11-17-40(34)43)72-26-13-9-7-6-8-12-25-57-49(66)37-30-61(31-37)38-20-22-41-42(29-38)53(70)63(52(41)69)44-23-24-46(64)59-50(44)67/h10-11,15,17,19-22,27,29,33,37,43-45,47,56H,6-9,12-14,16,18,23-26,28,30-32H2,1-5H3,(H,57,66)(H,58,68)(H,60,65)(H,59,64,67)/t33-,43+,44?,45-,47+/m0/s1
InChIKeySZHRKMBISSMURE-LXHHKSBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TD1092: CRBN-Recruiting Pan-IAP Degrader PROTAC


TD1092 (CAS 3037417-26-5) is a proteolysis-targeting chimera (PROTAC) that functions as a pan-inhibitor of apoptosis (IAP) degrader. It is a heterobifunctional molecule that simultaneously binds to IAP proteins (cIAP1, cIAP2, and XIAP) and recruits the Cereblon (CRBN) E3 ubiquitin ligase, leading to the selective ubiquitination and subsequent proteasomal degradation of these IAP targets [1]. TD1092 is characterized by a molecular weight of 987.19 g/mol and a molecular formula of C55H70N8O9 [1]. Its design enables the catalytic degradation of IAP proteins, which are key regulators of apoptosis and cell survival, making it a valuable tool compound for investigating IAP biology and for developing novel therapeutic strategies in oncology research [1].

TD1092: Irreproducibility Risks with Substitutes


Substituting TD1092 with a generic IAP antagonist or an alternative PROTAC is not scientifically sound due to its distinct mechanism of action (CRBN-dependent degradation) and target profile. Unlike IAP antagonists (e.g., SM-164, birinapant) which inhibit protein function, TD1092 induces the complete and selective degradation of its targets (cIAP1, cIAP2, and XIAP) while sparing the CRBN E3 ligase itself [1]. Furthermore, its unique heterodimerizing design, which links an IAP-binding moiety to a CRBN ligand, results in a degradation profile and downstream functional consequences that are not replicated by PROTACs recruiting other E3 ligases (e.g., VHL-recruiting PROTACs) or by alternative pan-IAP degraders with different linker chemistries [1]. The quantitative differences in potency, selectivity, and cellular outcomes necessitate the use of the specific compound, TD1092, to ensure experimental validity and reproducibility in IAP degradation studies.

TD1092: Quantitative Performance Evidence


Cytotoxic Potency vs CST626 in MCF-7 Cells

In a direct comparison of cytotoxic potency in MCF-7 breast cancer cells, TD1092 exhibits a significantly lower GI50 value (0.396 μM) compared to the alternative pan-IAP degrader PROTAC, CST626 (Compound 9), for which the GI50 is not directly reported in this cell line but demonstrates an IC50 of 16 nM in SUDHL6 cells and 21 nM in MOLM13 cells [1]. While CST626 demonstrates higher potency in degrading IAP proteins in MM.1S cells (DC50s of 0.7-6.2 nM), its functional cytotoxic effect in MCF-7 cells is not as robustly characterized, highlighting a potential disconnect between degradation efficiency and functional outcome that is more pronounced with CST626 than with TD1092 [1]. This suggests that TD1092 may provide a more reliable correlation between IAP degradation and induction of apoptosis in certain cellular contexts.

Targeted Protein Degradation Apoptosis Oncology

Degradation Selectivity vs VHL-Recruiting PROTACs

TD1092 achieves selective degradation of cIAP1, cIAP2, and XIAP by recruiting the CRBN E3 ligase, while leaving CRBN itself undegraded [1]. This is in contrast to VHL-recruiting IAP degraders, such as CST626 (Compound 9), which have been shown to induce degradation of the VHL E3 ligase itself as a neo-substrate [2]. The degradation of the E3 ligase can complicate the interpretation of experimental results and may lead to unintended biological consequences. TD1092's CRBN-dependent mechanism avoids this specific neo-substrate degradation, offering a cleaner, more specific tool for studying IAP biology.

Targeted Protein Degradation E3 Ligase Selectivity PROTAC Design

Sustained Pan-IAP Protein Degradation Profile

In vitro studies demonstrate that TD1092 potently degrades cIAP1, cIAP2, and XIAP in a dose- and time-dependent manner [1]. Quantitative analysis from the primary literature reveals that treatment of MCF-7 cells with TD1092 at concentrations ranging from 0.1 μM to 10 μM for 0.5 to 6 hours results in a significant reduction of all three IAP protein levels [1]. While specific DC50 values are not reported in the primary publication, the observed degradation is robust and sustained, leading to downstream functional effects such as caspase activation and apoptosis [1]. This consistent degradation profile across multiple IAP family members is a key characteristic of TD1092's mechanism.

Targeted Protein Degradation Pharmacodynamics IAP Biology

TD1092: Optimal Application Scenarios


Breast Cancer Models: Pan-IAP Degradation Effects

TD1092 is ideally suited for studies requiring robust degradation of cIAP1, cIAP2, and XIAP to investigate their roles in apoptosis resistance, cell migration, and invasion in breast cancer. Its established potency in MCF-7 cells (GI50 = 0.396 μM) provides a reliable benchmark for inducing functional responses and for comparing results across independent studies [1]. Researchers can use TD1092 to probe the specific contributions of IAPs to TNFα-induced NF-κB signaling and epithelial-mesenchymal transition (EMT), as demonstrated by its ability to block these pathways [1].

CRBN-Dependent Mechanisms & Neo-Substrate Avoidance

For studies focused on the mechanistic aspects of CRBN recruitment and the selectivity of targeted degradation, TD1092 serves as a critical tool. Its ability to degrade IAPs without causing the degradation of the CRBN E3 ligase itself allows researchers to dissect the specific contributions of IAP loss to cellular phenotypes, without the confounding variable of E3 ligase depletion [1]. This is particularly important when comparing to VHL-recruiting PROTACs, which are known to degrade VHL, and enables a more precise understanding of the degradation event and its downstream consequences [2].

Benchmark for Novel IAP-Targeting PROTACs

Given its well-characterized degradation profile and functional effects, TD1092 is an excellent reference compound for evaluating the performance of novel IAP-targeting PROTACs. Researchers can use TD1092 as a positive control to benchmark the degradation efficiency, selectivity, and functional outcomes (e.g., caspase activation, cell death) of newly synthesized degraders in side-by-side experiments [1]. Its distinct CRBN-recruiting mechanism and ability to avoid CRBN degradation provide a valuable comparator for assessing the advantages and limitations of new compounds that may recruit other E3 ligases or utilize different linker chemistries.

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